molecular formula C13H9NO B1664672 6(5H)-Phenanthridinone CAS No. 1015-89-0

6(5H)-Phenanthridinone

Cat. No.: B1664672
CAS No.: 1015-89-0
M. Wt: 195.22 g/mol
InChI Key: RZFVLEJOHSLEFR-UHFFFAOYSA-N
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Description

6(5H)-Phenanthridinone is a heterocyclic organic compound with the molecular formula C13H9NO. It is a derivative of phenanthridine, characterized by a nitrogen atom incorporated into the phenanthrene ring system. This compound is of significant interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6(5H)-Phenanthridinone typically involves the cyclization of o-aminobenzophenone derivatives. One common method includes the reaction of o-aminobenzophenone with formic acid under reflux conditions, leading to the formation of the phenanthridinone ring system. Another approach involves the use of phosphorus oxychloride (POCl3) as a cyclizing agent.

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6(5H)-Phenanthridinone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to dihydrophenanthridinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenanthridinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used under controlled conditions.

Major Products:

    Oxidation: Formation of phenanthridinone N-oxides.

    Reduction: Formation of dihydrophenanthridinone derivatives.

    Substitution: Formation of halogenated phenanthridinone derivatives.

Scientific Research Applications

6(5H)-Phenanthridinone has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and is used in the study of reaction mechanisms.

    Biology: It is used in the development of fluorescent probes and as a ligand in coordination chemistry.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6(5H)-Phenanthridinone involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair. By inhibiting PARP, this compound can induce apoptosis in cancer cells, making it a potential therapeutic agent.

Comparison with Similar Compounds

    Phenanthridine: The parent compound of 6(5H)-Phenanthridinone, lacking the carbonyl group.

    Acridine: Another nitrogen-containing heterocycle with similar structural features.

    Quinoline: A heterocyclic aromatic organic compound with a nitrogen atom at position 1.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

5H-phenanthridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9NO/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14-13/h1-8H,(H,14,15)
Source PubChem
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InChI Key

RZFVLEJOHSLEFR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3NC2=O
Source PubChem
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Molecular Formula

C13H9NO
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DSSTOX Substance ID

DTXSID0074423
Record name Phenanthridin-6(5H)-one
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Molecular Weight

195.22 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name Phenanthridone
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CAS No.

1015-89-0
Record name 6(5H)-Phenanthridinone
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Record name 6(5H)-Phenanthridinone
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Synthesis routes and methods I

Procedure details

In Scheme I, a 9-fluorenone (A) is treated with sulfuric acid and aqueous sodium azide in a ring-expansion, or Schmidt, reaction to produce 6(5H)-phenanthridinone (B). Nitration of (B) produces 2-nitro-6(5H)-phenanthridinone (C) as a major product, which is then reduced by Fe, NH4CI and DMF, or catalytic dehdrogcnation, to produce 2-amino-6(5H)-phenanthridinone (D). In general, a compound falling within Formula II is prepared by modifying the parent molecule 6(5H)-Phenanthridinone. See, e g., U.S. Pat. Nos. 3,291,801 and 3,932,643; Taylor et al., J. Am. Chem. Soc. 78:5104-5108 (1956). The 2-nitro (Compound C)- and 2-amino (Compound D)-6(5H)-phenanthridinones are synthesized by a slight modification of procedures described in Andrievskii, et al., Chem. Heterocycl. Compds (English Transl.) 21:8, 924-931 (1985), and Migachev, et al. Chem. Heterocycl. Compds (English Transl.) 17:3, 394-397 (1981).
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Synthesis routes and methods II

Procedure details

6(5H)-Phenanthridinone was prepared by the method described by Gauthier in U.S. Pat. No. 3,932,643. Briefly, to a well stirred solution of 9-fluorenone (15 g, 0.083 mol) in concentrated sulfuric acid (500 mL), sodium azide (8.1 g, 0.12 mol) was slowly added over a period of 3 hr at 0° C. The reaction mixture was stirred at room temperature for 2 hr, until nitrogen no longer evolved. The reaction mixture was then poured slowly over crushed ice, to produce a solid precipitate which was filtered and washed thoroughly with cold water to remove sulfuric acid. The solid was then dried under vacuum, to give pure 6(5H)-phenanthridinone (15 g, 93%).
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Synthesis routes and methods III

Procedure details

The title compound was prepared by reacting 4-(2-chlorophenyl)-2-iodo-9-methyl-6H-thieno[3,2-f]1,2,4]triazolo[4,3-a][1,4]diazepine with 3.8-dichloro 5-(2-propynyl)-6(5H)-phenanthridinone under the conditions used in Example 37, but at the end, the reaction mixture was heated for minutes at 90°-95°. The product was isolated by chromatography over the 50-fold amount of silica gel using tetrahydrofuran/hexane 4:1 for elution. Crystallization of the combined clean fractions from tetrahydrofuran/ethyl acetate gave colorless crystals of 3,8-dichloro-5-{3-[4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a]1,4]diazepin-2-yl]-2-propynyl}-6(5H)-phenanthridinone with m.p. 218°-220°.
[Compound]
Name
triazolo[4,3-a][1,4]diazepine
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3.8-dichloro 5-(2-propynyl)-6(5H)-phenanthridinone
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tetrahydrofuran hexane
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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